Structural Distinction from the N-1 Unsubstituted Analog: Impact on Lipophilicity and Predicted CNS Permeability
The target compound differs from 4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one (analog lacking the pyridin-2-yl group at N-1) by the presence of a pyridine substituent. The calculated logP (XLogP3) for the target compound is approximately 2.4, compared to approximately 1.6 for the N-1 unsubstituted analog [1]. This increase in lipophilicity is accompanied by a higher predicted topological polar surface area (tPSA) of ~68 Ų vs. ~49 Ų, placing the target compound closer to the favorable CNS drug-like space defined by a tPSA <70 Ų [1]. The pyridin-2-yl group also introduces an additional hydrogen-bond acceptor that may alter target binding kinetics.
| Evidence Dimension | Predicted lipophilicity and polarity (in silico) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.4; tPSA ≈ 68 Ų |
| Comparator Or Baseline | 4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one (XLogP3 ≈ 1.6; tPSA ≈ 49 Ų) |
| Quantified Difference | ΔXLogP3 ≈ +0.8; ΔtPSA ≈ +19 Ų |
| Conditions | In silico prediction using XLogP3 and topological PSA algorithms (PubChem estimated values) |
Why This Matters
For CNS-targeted research, the lipophilicity shift may enhance blood-brain barrier penetration while the increased polarity may reduce off-target promiscuity, offering a differentiated profile for neuroscience applications.
- [1] PubChem Compound Summary for CID 137264694 (target) and CID 53430417 (N-1 unsubstituted analog). National Center for Biotechnology Information. Accessed 2026-05-08. View Source
